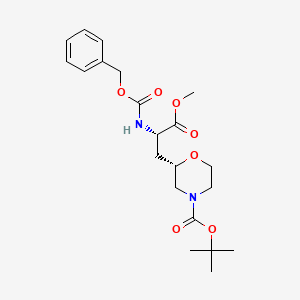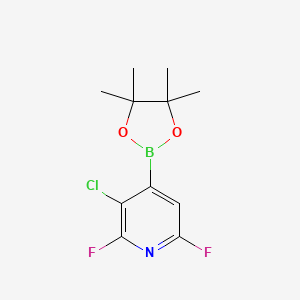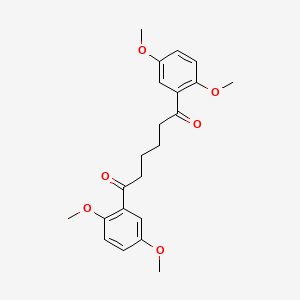
1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione: is an organic compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a hexane-1,6-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with hexane-1,6-dione under acidic or basic conditions. The reaction typically involves the formation of an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites. This inhibition can lead to various biological effects, including antioxidant and anti-inflammatory activities .
Comparación Con Compuestos Similares
- 1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione
- 1,6-Bis(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione
Comparison: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione is unique due to its specific substitution pattern and hexane-1,6-dione backbone. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activities, making it a valuable compound for various research applications .
Propiedades
Número CAS |
10365-23-8 |
|---|---|
Fórmula molecular |
C22H26O6 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
1,6-bis(2,5-dimethoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C22H26O6/c1-25-15-9-11-21(27-3)17(13-15)19(23)7-5-6-8-20(24)18-14-16(26-2)10-12-22(18)28-4/h9-14H,5-8H2,1-4H3 |
Clave InChI |
NLTLAMMHZBRPCU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(=O)CCCCC(=O)C2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)


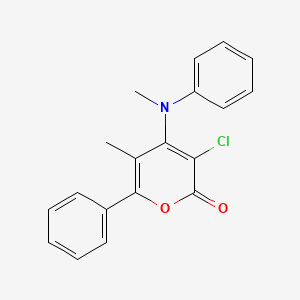
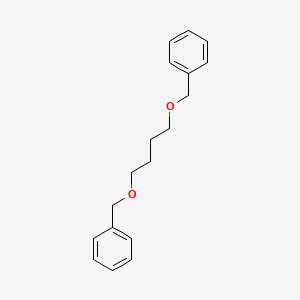
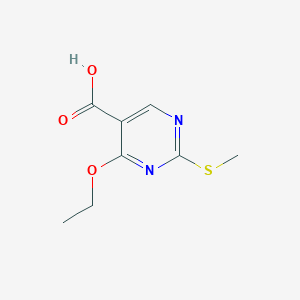
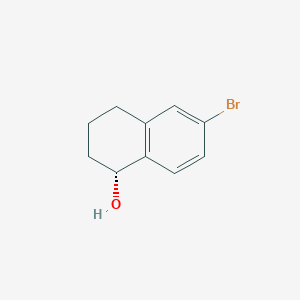
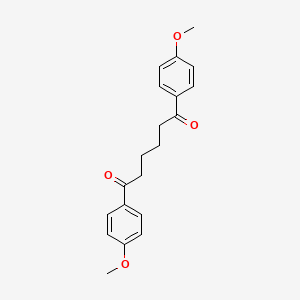

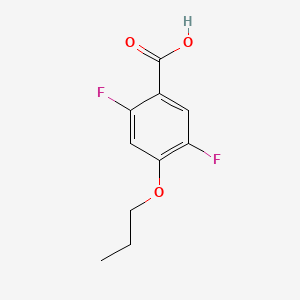
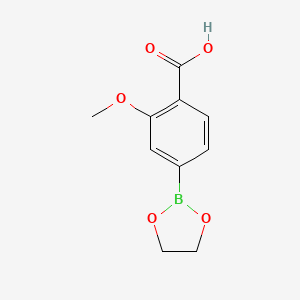
![1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene](/img/structure/B14021287.png)
